6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system. It is classified under the pyrido[3,4-d]pyrimidine derivatives, known for their biological activities and potential therapeutic applications. The compound is notable for its structural features, which include a methoxy group at the sixth position of the pyridine ring.
The compound can be synthesized through various chemical methods, primarily involving the reaction of substituted 5-aminopyridines with formamide or formamidine acetate. Commercial sources for acquiring this compound include chemical supply companies such as BenchChem.
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one belongs to the class of heterocyclic compounds, specifically categorized as a pyrido[3,4-d]pyrimidine. These compounds are recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one typically involves several key steps:
The synthetic route emphasizes controlled conditions to ensure high yields and purity of the final product. Reaction conditions such as temperature and choice of solvents play a crucial role in determining the efficiency of the synthesis.
The molecular formula for 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one is , with a molecular weight of .
COC1=NC=C2C(=C1)C(=O)NC=N2The structure features a methoxy group attached to the nitrogen-containing ring system, which is critical for its biological activity and interaction with molecular targets.
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one can participate in various chemical reactions:
The mechanism of action for 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific enzymes and receptors within biological pathways. It has been shown to inhibit certain kinases that are pivotal in cell signaling processes, thereby affecting cellular proliferation and survival rates. This inhibition can lead to potential therapeutic effects against various diseases, including cancer .
| Property | Value |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one has several applications across various fields:
Bicyclic nitrogen-containing heterocycles represent privileged scaffolds in oncology drug discovery due to their structural resemblance to endogenous purines, facilitating targeted interactions with kinase ATP-binding sites and DNA synthesis machinery. These compounds exhibit tunable electronic properties, enabling selective binding to dysregulated signaling proteins in cancer cells. Pyrido[3,4-d]pyrimidines exemplify such scaffolds, demonstrating potent anticancer activities across diverse malignancies. Their fused pyridine-pyrimidine architecture enhances molecular recognition of overexpressed kinases (e.g., EGFR, VEGFR, FLT3) and metabolic enzymes like dihydrofolate reductase (DHFR). Rigid bicyclic structures confer metabolic stability while accommodating strategic substitutions that modulate potency, selectivity, and pharmacokinetic profiles. The 6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one derivative exemplifies this potential, showing targeted inhibition against renal and breast cancer cell lines in the NCI-60 panel [1] [9].
Table 1: Biological Activities of Pyridopyrimidine Derivatives Against Cancer Models
| Compound Structure | Primary Target | Cancer Cell Line Activity | Reference |
|---|---|---|---|
| 4-Substituted-8-methoxy | Kinase pathways | UO-31 (renal): GI₅₀ = 42.85% | [1] |
| 6-Methoxy-3H-pyrido[3,4-d]pyrimidin-4-one | Undefined | Broad anticancer/antiviral | [2] |
| 1,6-Disubstituted pyrazolo[3,4-d]pyrimidin-7-one | PDE5 | Not applicable | [3] |
Quinazolines (e.g., gefitinib, erlotinib) pioneered targeted kinase inhibition but face limitations in resistance development and selectivity. Pyrido[2,3-d]pyrimidines emerged as bioisosteres addressing these challenges by replacing the benzene ring with a nitrogen-rich pyridine, enhancing hydrogen bonding capacity and altering electronic distribution. This modification improves solubility and introduces novel vector orientations for substituents. The pyrido[3,4-d]pyrimidine isomer, particularly 6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one, further optimizes spatial geometry for accessing unique hydrophobic pockets in kinases. Key structural advantages include:
Table 2: Structural Comparison of Key Anticancer Heterocycles
| Scaffold | Representative Drugs | Key Limitations | Pyridopyrimidine Advantages | |
|---|---|---|---|---|
| Quinazoline | Gefitinib, Erlotinib | EGFR resistance mutations | Broader target spectrum | |
| Pyrimidine | Pemetrexed | Myelosuppression | Improved kinase selectivity | |
| Pyrido[2,3-d]pyrimidine | Piritrexim | Toxicity concerns | Enhanced solubility and tolerability | |
| Pyrido[3,4-d]pyrimidine | 6-Methoxy derivative | Under clinical development | Superior renal/breast cancer selectivity | [1] [9] |
The methoxy group at the C-6 position (equivalent to C-8 in alternative numbering) of pyrido[3,4-d]pyrimidin-4(3H)-one critically modulates biological activity through three key mechanisms:
Structure-activity relationship (SAR) studies demonstrate that combining C-6 methoxy with C-4 aniline substituents bearing electron-withdrawing groups (e.g., 4-Cl, 3-CF₃) amplifies potency. Compound 13 (4-Cl-aniline) inhibits UO-31 renal cancer cells at 42.85% versus unsubstituted analog 12 (88.35%), while the 3-fluoro analog 21 achieves 60.77–71.42% growth inhibition in MCF-7 and MDA-MB-468 breast cancer lines [1]. The synergistic effect arises from methoxy-enhanced hydrogen bonding combined with hydrophobic anchor points provided by aryl substituents.
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2